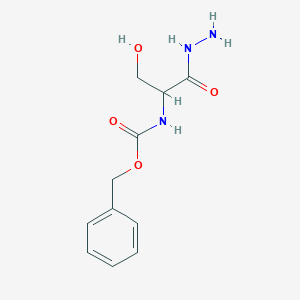

N-carbobenzyloxy-serine hydrazide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

benzyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c12-14-10(16)9(6-15)13-11(17)18-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,12H2,(H,13,17)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDRJXCGIRLAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance in Organic Chemistry and Chemical Biology

N-Carbobenzyloxy-serine hydrazide serves as a critical building block in the construction of complex molecular architectures, a role that stems from the distinct functionalities integrated within its structure. The carbobenzyloxy (Cbz or Z) group provides robust protection for the amino functionality of serine, preventing unwanted side reactions during synthetic transformations. Simultaneously, the hydrazide group at the C-terminus offers a unique reactive handle that can be selectively converted into other functional groups, most notably an acyl azide (B81097).

This dual functionality makes N-Cbz-serine hydrazide a valuable precursor in various synthetic endeavors. In chemical biology, the ability to selectively introduce modifications to peptides and proteins is crucial for studying their function and engineering novel therapeutic agents. The hydrazide moiety can be leveraged for bioconjugation, allowing for the attachment of labels, drugs, or other molecules to a peptide chain.

The strategic importance of this compound is further highlighted by its role in fragment condensation strategies for the synthesis of large peptides and proteins. By preparing protected peptide fragments with a C-terminal hydrazide, chemists can facilitate the assembly of complex biomolecules through controlled ligation reactions. This approach is fundamental to accessing proteins that are difficult to produce through recombinant DNA technology.

Historical Context of N Carbobenzyloxy Serine Hydrazide Utility in Peptide Chemistry

Classical Solution-Phase Approaches for this compound Synthesis

The preparation of this compound in solution is primarily achieved through well-established methods of peptide chemistry. These techniques involve the direct conversion of carboxylic acid derivatives or the activation of the carboxyl group of N-carbobenzyloxy-serine followed by reaction with hydrazine (B178648).

Ester Hydrazinolysis Strategies: Methyl, Ethyl, and Benzyl (B1604629) Esters of N-Carbobenzyloxy-Serine Derivatives

A prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of its corresponding esters. This nucleophilic acyl substitution reaction involves treating an N-Cbz-serine ester with hydrazine hydrate (B1144303), typically in an alcoholic solvent. The choice of ester—methyl, ethyl, or benzyl—can influence reaction conditions and outcomes.

The general protocol involves dissolving the starting ester, such as N-Cbz-L-serine methyl ester nih.gov or N-Cbz-L-serine ethyl ester prepchem.com, in a solvent like methanol (B129727) or ethanol. An excess of hydrazine hydrate is then added, and the reaction is often stirred at room temperature or gently heated under reflux for several hours. researchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product hydrazide often precipitates from the solution upon cooling or can be isolated after removal of the solvent and unreacted hydrazine. researchgate.net

While this method is efficient, the stability of the protecting groups must be considered. The N-carbobenzyloxy (Cbz) group is generally stable under the neutral or slightly basic conditions of hydrazinolysis. rsc.org However, the use of benzyl esters of N-Cbz-serine sigmaaldrich.com can be problematic, as the conditions required for hydrazinolysis might also lead to the cleavage of the benzyl ester group through competitive attack by the nucleophile. rsc.org Therefore, methyl and ethyl esters are more commonly employed for this transformation.

| Starting Ester | Typical Reagents | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| N-Cbz-Serine Methyl Ester | Hydrazine Hydrate (excess) | Methanol or Ethanol | Stir at room temperature or reflux for 2-24 hours | researchgate.netrsc.org |

| N-Cbz-Serine Ethyl Ester | Hydrazine Hydrate (excess) | Ethanol | Reflux for 3-12 hours | prepchem.comresearchgate.net |

| N-Cbz-Serine Benzyl Ester | Hydrazine Hydrate | Ethanol | Potential for competitive cleavage of benzyl ester | rsc.orgsigmaaldrich.com |

This compound Formation via Activated Carboxyl Groups

An alternative to ester hydrazinolysis is the activation of the carboxylic acid group of N-Cbz-serine, followed by coupling with hydrazine. This approach is fundamental in peptide synthesis and offers several pathways for activation.

One of the most common methods is the mixed anhydride (B1165640) procedure. lookchem.com In this technique, N-Cbz-serine is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) at low temperatures (e.g., -15°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). thieme-connect.de This forms a highly reactive mixed carboxylic-carbonic anhydride. Subsequent addition of hydrazine hydrate leads to the rapid formation of this compound. lookchem.com This method is valued for its high yields and the generally low levels of racemization when conducted under optimized conditions. researchgate.net

Other activation methods include the use of carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). wpmucdn.com These reagents facilitate the condensation of the carboxylic acid with hydrazine by forming an O-acylisourea intermediate, which is then attacked by the hydrazine nucleophile.

| Activation Method | Activating Agent | Base | Key Intermediate | Reference |

|---|---|---|---|---|

| Mixed Anhydride | Isobutyl Chloroformate | N-Methylmorpholine (NMM) | Mixed carboxylic-carbonic anhydride | lookchem.comthieme-connect.de |

| Carbodiimide Coupling | DCC or EDC | Not always required | O-acylisourea | wpmucdn.com |

Sequential Protection and Hydrazide Moiety Introduction in N-Carbobenzyloxy-Serine Scaffolds

The synthesis of this compound inherently involves a sequential protection strategy. The synthesis begins with serine, where the amino group is first protected with the carbobenzyloxy (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions. researchgate.net This yields N-Cbz-serine, the key precursor.

From this precursor, the synthetic path diverges. As discussed, the carboxyl group can be esterified (e.g., to a methyl or ethyl ester) and then subjected to hydrazinolysis (Section 2.1.1), or it can be activated directly for coupling with hydrazine (Section 2.1.2). The side-chain hydroxyl group of serine is typically left unprotected as it is generally less reactive than the primary amine of hydrazine under these conditions. However, for complex syntheses or to eliminate any possibility of side reactions at the hydroxyl group, it could be protected with a group orthogonal to the Cbz group, such as a tert-butyl (tBu) ether. This tBu group would be stable to the conditions of hydrazide formation and could be removed later under acidic conditions if required. iris-biotech.de This multi-step process underscores the importance of a well-planned protecting group strategy to ensure the selective formation of the desired hydrazide. researchgate.net

Solid-Phase Synthesis Techniques for this compound and its Derivatives

Solid-phase peptide synthesis (SPPS) provides powerful tools for creating peptide hydrazides, which are valuable intermediates for producing larger peptides and proteins through fragment condensation.

Utilization of Resin-Bound Hydrazide Linkers

A direct method for preparing peptide hydrazides via SPPS involves the use of resins functionalized with a hydrazide linker. osti.gov These linkers, often aryl hydrazides, are stable to the standard conditions of both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS. osti.govnih.gov

In this approach, the peptide chain is assembled on the resin. The final cleavage step, which releases the peptide from the solid support, generates the C-terminal hydrazide. For example, resins like 2-chlorotrityl resin can be preloaded with hydrazine. iris-biotech.de The first amino acid is attached, and the peptide chain is elongated. Final cleavage under mild acidic conditions yields the protected peptide hydrazide. iris-biotech.deiris-biotech.de Another option is the Fmoc-NHNH-Trityl resin, which is stable and can be used to synthesize long peptide hydrazides. nih.gov

Alternatively, a standard resin like Wang resin can be used to assemble the peptide, and the final peptide-resin is treated with hydrazine. sigmaaldrich.com This direct hydrazinolysis cleaves the ester linkage to the resin, liberating the peptide as its C-terminal hydrazide. This approach is versatile as it allows the same peptidyl resin to be cleaved into a peptide acid (using TFA) or a peptide hydrazide (using hydrazine).

Orthogonal Protecting Group Strategies in Solid-Phase Synthesis of this compound Peptides

The synthesis of complex peptides ending in a Cbz-serine hydrazide moiety relies heavily on orthogonal protecting group strategies. nih.govpeptide.com Orthogonality ensures that one type of protecting group can be removed selectively without affecting others. iris-biotech.de

In a typical Fmoc-based SPPS, the temporary Nα-amino group protection is provided by the base-labile Fmoc group, while permanent side-chain protection is achieved with acid-labile groups like tert-butyl (tBu), trityl (Trt), or Boc. peptide.comchempep.com To synthesize a peptide with a C-terminal N-Cbz-serine, the peptide chain would be assembled using Fmoc-amino acids with acid-labile side-chain protection. The final residue coupled would be N-Cbz-serine.

The Cbz group is orthogonal to this scheme as it is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for side-chain deprotection and cleavage from many resins. ub.edu After the peptide hydrazide is cleaved from the resin (e.g., from a hydrazide linker), the Cbz group can be selectively removed in a final, separate step, typically by catalytic hydrogenolysis. google.com This multi-layered protection scheme allows for the precise and controlled synthesis of complex peptide hydrazides, including those containing a C-terminal N-Cbz-serine. nih.gov

Advanced and Sustainable Synthetic Protocols for this compound

Mixed Anhydride Methodologies for this compound Formation

The mixed anhydride method is a well-established technique for the formation of amide and, by extension, hydrazide bonds. organicreactions.orghighfine.com This method involves the activation of a carboxylic acid, in this case, N-carbobenzyloxy-serine (N-Cbz-serine), by forming a mixed anhydride with another acid, typically a chloroformate or a different carboxylic acid. highfine.com This activated intermediate is then reacted with hydrazine to yield the desired this compound.

The general principle of the mixed anhydride method involves the reaction of the N-protected amino acid with a suitable chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base to form the mixed anhydride. highfine.com This anhydride is highly reactive and readily undergoes nucleophilic attack by hydrazine at the carbonyl carbon of the amino acid residue. One of the challenges in this method is controlling the regioselectivity of the nucleophilic attack, as the hydrazine could potentially react with either carbonyl group of the mixed anhydride. highfine.com The use of sterically hindered chloroformates can help direct the attack to the desired carbonyl group. highfine.com

Another variation involves the use of two different carboxylic acids to form the mixed anhydride. highfine.comtcichemicals.com However, this can lead to a mixture of products due to the disproportionation of the mixed anhydride into two symmetrical anhydrides. tcichemicals.com To circumvent this, methods using diphenylphosphinyl chloride have been developed, where the resulting mixed anhydride favors nucleophilic attack at the carboxylic acid's carbonyl group. highfine.com

The reaction conditions for mixed anhydride synthesis are typically carried out at low temperatures to minimize side reactions and racemization of the chiral serine center. The choice of solvent is also crucial, with aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being commonly employed.

Table 1: Comparison of Selected Mixed Anhydride Methods for Amide/Hydrazide Synthesis

| Method | Activating Agent | Key Advantages | Potential Challenges |

| Chloroformate Method | Ethyl or Isobutyl Chloroformate | Readily available reagents. | Potential for side reactions and lack of regioselectivity. highfine.com |

| Diphenylphosphinyl Chloride Method | Diphenylphosphinyl chloride | Improved regioselectivity of nucleophilic attack. highfine.com | May require specific reaction conditions. |

| Dicarboxylic Anhydride Method | Aromatic carboxylic anhydrides (e.g., TFBA, BTFBA) | Can be used for dehydrating condensation reactions. tcichemicals.com | Potential for disproportionation leading to mixed products. tcichemicals.com |

This table provides a general overview of different mixed anhydride approaches that are relevant to the synthesis of N-Cbz-serine hydrazide.

Green Chemistry Approaches in Hydrazide Synthesis Relevant to this compound

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. mdpi.comresearchgate.net Green chemistry principles, such as the use of safer solvents, reduction of waste, and energy efficiency, are being increasingly applied to the synthesis of hydrazides. researchgate.netresearchgate.net

One promising green approach is the use of solvent-free or mechanochemical methods, such as grinding. mdpi.comresearchgate.net For instance, the synthesis of various hydrazide derivatives has been achieved with high yields and significantly shorter reaction times by grinding the reactants with a catalyst like moist L-proline, which can also be reused. mdpi.com This method eliminates the need for hazardous solvents and reduces energy consumption. mdpi.comresearchgate.net

Microwave-assisted synthesis is another green technique that has been successfully employed for the one-pot preparation of hydrazides directly from carboxylic acids and hydrazine. researchgate.net This method offers advantages such as rapid reaction rates, higher yields, and improved purity of the final products compared to conventional heating methods. researchgate.net A comparative study on the synthesis of benzoic hydrazide showed a significant reduction in reaction time (from 6-9 hours to 60-200 seconds) and energy consumption when using microwave irradiation. researchgate.net

Furthermore, the development of continuous flow processes for hydrazide synthesis offers a scalable and safer alternative to batch production. osti.gov A continuous flow methodology for synthesizing acid hydrazides from carboxylic acids demonstrated high yields (65-91%) with short residence times (13-25 minutes) and was successfully scaled up for the production of azelaic dihydrazide. osti.gov

Table 2: Comparison of Green Synthesis Methods for Hydrazides

| Method | Key Features | Advantages |

| Mechanical Grinding | Solvent-free, uses a reusable organocatalyst (e.g., L-proline). mdpi.com | Reduced waste, shorter reaction times, high yields, low cost. mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, one-pot reaction from carboxylic acids. researchgate.net | Drastically reduced reaction times, high energy efficiency, improved yields. researchgate.net |

| Continuous Flow Synthesis | Continuous processing in a closed system. osti.gov | Enhanced safety, scalability, consistent product quality. osti.gov |

This table highlights key green chemistry approaches applicable to the synthesis of hydrazides, offering more sustainable alternatives to traditional methods.

Enzymatic Catalysis in N-N Bond Formation: Potential Relevance to Serine Hydrazide Synthesis

The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry, offering high specificity and mild reaction conditions. While the direct enzymatic synthesis of this compound is not extensively documented, the broader field of enzymatic N-N bond formation and hydrazide synthesis provides a strong indication of its potential. nih.govnih.govacs.org

Research has shown that certain enzymes, termed NNzymes, are capable of catalyzing the formation of N-N bonds in various natural products. nih.govacs.org These enzymes, which include heme-dependent and cupin-dependent biocatalysts, are involved in the biosynthesis of functionalities like hydrazines. acs.orgbiorxiv.org The elucidation of the mechanisms of these enzymes is paving the way for their application in biocatalytic processes. nih.goveuropa.eu

More directly relevant is the discovery of amidase enzymes that can catalyze the synthesis of hydrazides from amides and hydrazine. nih.gov For example, the amidase from Rhodococcus rhodochrous J1 was found to facilitate the synthesis of both aromatic and aliphatic hydrazides. nih.gov This suggests that a similar enzymatic approach could potentially be developed for the synthesis of N-Cbz-serine hydrazide from N-Cbz-serine amide.

Another enzymatic strategy involves the use of sortase, an enzyme that recognizes a specific peptide sequence, cleaves a peptide bond, and forms a thioester intermediate. oup.com This intermediate can then be captured by hydrazine to produce protein hydrazides. oup.com While this method is typically used for larger peptides and proteins, the underlying principle of enzymatic activation followed by hydrazinolysis could potentially be adapted for smaller molecules like N-Cbz-serine derivatives.

The development of a dedicated "enzymatic toolbox" for N-N bond formation is an active area of research. europa.eu This involves discovering new enzymes, understanding their structures and catalytic mechanisms, and re-engineering them for novel synthetic applications, which could eventually include the specific and efficient synthesis of this compound. nih.goveuropa.eu

Table 3: Potentially Relevant Enzymes for Hydrazide Synthesis

| Enzyme Class/Name | Catalytic Function | Potential Application for N-Cbz-Serine Hydrazide Synthesis |

| NNzymes | Catalyze N-N bond formation in natural products. nih.govacs.org | Future development could lead to enzymes for direct synthesis. |

| Amidase (from Rhodococcus rhodochrous J1) | Catalyzes hydrazide synthesis from amides and hydrazine. nih.gov | Potential for converting N-Cbz-serine amide to the hydrazide. |

| Sortase | Forms a thioester intermediate that can react with hydrazine. oup.com | Adaptation of the principle for smaller molecule synthesis. |

This table summarizes enzyme classes with potential relevance for the future enzymatic synthesis of this compound.

Chemical Transformations and Reaction Pathways Involving N Carbobenzyloxy Serine Hydrazide

Condensation Reactions of the Hydrazide Moiety: Formation of Hydrazones and Schiff Bases

The hydrazide functional group of N-carbobenzyloxy-serine hydrazide readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones and Schiff bases. researchgate.netnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

These reactions are often catalyzed by a small amount of acid and can be carried out in various solvents. researchgate.netresearchgate.net The resulting hydrazones are stable compounds with a carbon-nitrogen double bond (C=N) and are important intermediates in the synthesis of various biologically active molecules. researchgate.netnih.govmdpi.com For instance, hydrazide-hydrazones have been investigated for their antimicrobial and antitumor activities. nih.govnih.gov

The formation of hydrazones from this compound can be represented by the following general scheme:

General reaction scheme for the formation of a hydrazone from this compound and an aldehyde or ketone.

General reaction scheme for the formation of a hydrazone from this compound and an aldehyde or ketone.The reaction conditions for the synthesis of hydrazones can be optimized by varying the solvent, temperature, and catalyst. researchgate.netresearchgate.net

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| N-Cbz-serine hydrazide | Aromatic Aldehydes | N-Cbz-serine-derived hydrazone | researchgate.net |

| N-Cbz-serine hydrazide | Cycloaliphatic Ketones | N-Cbz-serine-derived hydrazone | researchgate.net |

| Cyanoacetyl hydrazine (B178648) | 3-Acetylpyridine | Hydrazide-hydrazone derivative | nih.gov |

Cycloaddition Reactions for Heterocyclic Compound Synthesis Utilizing this compound

While direct examples of cycloaddition reactions involving this compound are not extensively detailed in the provided search results, the hydrazone derivatives obtained from it can participate in such reactions. Hydrazones can act as 1,3-dipoles or as components in Diels-Alder reactions, leading to the formation of various heterocyclic compounds. The resulting heterocyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govmdpi.com For example, the reaction of hydrazide-hydrazone derivatives with various reagents can yield coumarin, pyridine, thiazole, and thiophene (B33073) derivatives. nih.gov

Conversion of this compound to Azide (B81097) Derivatives in Peptide Coupling

A crucial application of this compound is its conversion to the corresponding N-carbobenzyloxy-serine azide. This transformation is a key step in the azide method of peptide coupling, a well-established strategy for forming peptide bonds with a low risk of racemization. nih.gov

The conversion is typically achieved by treating the hydrazide with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), at low temperatures. researchgate.net The resulting acyl azide is a highly reactive intermediate that can then react with the amino group of another amino acid or peptide to form a new peptide bond.

The general reaction is as follows:

Conversion of N-Cbz-serine hydrazide to N-Cbz-serine azide and subsequent peptide bond formation.

Conversion of N-Cbz-serine hydrazide to N-Cbz-serine azide and subsequent peptide bond formation.This method is valued for its ability to maintain the stereochemical integrity of the amino acids involved in the coupling process. nih.gov

Reductive Cleavage and Subsequent Functionalization of this compound Derivatives

The nitrogen-nitrogen bond in hydrazine derivatives, including those derived from this compound, can be cleaved under reductive conditions. rsc.orgpsu.edu Various reducing agents can be employed for this purpose, such as sodium in liquid ammonia, zinc in acetic acid, or catalytic hydrogenation. rsc.orgpsu.edu

This reductive cleavage can be a useful synthetic tool. For example, after the hydrazide has been used to form a hydrazone or other derivative, the N-N bond can be cleaved to reveal a primary amine, which can then be further functionalized. nih.govresearchgate.net This strategy allows for the introduction of new substituents and the construction of more complex molecular architectures.

The choice of reducing agent is critical and depends on the other functional groups present in the molecule to ensure selective cleavage of the N-N bond. psu.edu

Stereochemical Control and Epimerization Mitigation in Reactions Involving N-Carbobenzyloxy-Serine Scaffolds

Maintaining the stereochemical purity of amino acids is paramount in peptide synthesis, as epimerization can lead to the formation of diastereomeric peptides with altered biological activity. dntb.gov.uamdpi.com The use of N-carbobenzyloxy-serine scaffolds in peptide synthesis requires careful consideration of reaction conditions to minimize the risk of epimerization at the chiral center of the serine residue.

The azide method, which proceeds through the N-carbobenzyloxy-serine azide intermediate, is known to be one of the safest methods for peptide coupling with respect to epimerization. nih.gov Other factors that can influence stereochemical outcomes include the choice of coupling reagents, solvents, and additives. u-tokyo.ac.jp For instance, polar solvents can sometimes increase the rate of epimerization. u-tokyo.ac.jp The use of certain additives, like 1-hydroxybenzotriazole (B26582) (HOBt), can help to suppress this unwanted side reaction. nih.gov

Interactions with Protecting Groups and the Role of Cbz in Serine Hydrazide Chemistry

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis. total-synthesis.commasterorganicchemistry.com It is introduced to protect the amino group of serine during the synthesis of this compound and subsequent reactions. The Cbz group is stable under a variety of reaction conditions, including those used for the formation of hydrazones and the conversion to azides. total-synthesis.comresearchgate.net

A key feature of the Cbz group is its selective removal by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), a process known as hydrogenolysis. total-synthesis.commasterorganicchemistry.com This deprotection method is mild and generally does not affect other functional groups, providing an orthogonal protecting group strategy. total-synthesis.comagroipm.cn This means the Cbz group can be removed without cleaving other protecting groups like Boc or Fmoc, which are sensitive to acidic or basic conditions, respectively. total-synthesis.commasterorganicchemistry.com This orthogonality is crucial for the stepwise synthesis of complex peptides. masterorganicchemistry.com

The Cbz group can also be cleaved under harsh acidic conditions, but hydrogenolysis is the preferred method for its mildness. total-synthesis.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrazones |

| Schiff Bases |

| Heterocyclic Compounds |

| Azide Derivatives |

| N-benzyloxycarbonylglycyl-X |

| Alanine |

| Leucine |

| Phenylalanine |

| Valine |

| Isoleucine |

| Lysine |

| Tripeptides |

| N-Cbz-serine-derived hydrazone |

| Cyanoacetyl hydrazine |

| 3-Acetylpyridine |

| Hydrazide-hydrazone derivative |

| 1-Adamantyl carbohydrazide |

| Coumarin |

| Pyridine |

| Thiazole |

| Thiophene |

| N-carbobenzyloxy-serine azide |

| Nitrous acid |

| Sodium nitrite |

| 1-hydroxybenzotriazole (HOBt) |

| Boc (tert-Butyloxycarbonyl) |

Applications of N Carbobenzyloxy Serine Hydrazide in Complex Molecular Construction

N-Carbobenzyloxy-Serine Hydrazide as a Building Block for Biologically Active Molecules

The inherent functionalities of this compound make it an excellent starting material for the synthesis of a wide array of biologically active molecules beyond simple peptides.

Hydrazides are well-established precursors in heterocyclic chemistry due to the reactivity of the -NHNH₂ group. nih.govresearchgate.net Cyanoacetohydrazide, for example, is a versatile reagent used to synthesize a multitude of heterocyclic systems because of its multiple reactive centers. researchgate.net Similarly, this compound can be used to construct diverse heterocyclic scaffolds.

The hydrazide moiety can undergo condensation and cyclization reactions with various electrophiles, such as diketones, ketoesters, or other bifunctional molecules, to form rings like pyrazoles, triazoles, and oxadiazoles. Furthermore, the serine hydroxyl group can participate in these cyclization reactions or be used as a handle for further modification, leading to more complex and substituted heterocyclic systems. These scaffolds are prevalent in many pharmaceuticals, and their synthesis from a chiral starting material like a serine derivative is of significant interest. yale.edu

The structure of this compound provides multiple points for derivatization to generate libraries of drug-like molecules and analogs of natural products. The serine hydroxyl group can be acylated, alkylated, or oxidized to introduce new functional groups. The hydrazide itself can be converted into other functionalities or used as a linker to attach different molecular fragments. explorationpub.com

This versatility is particularly relevant in the context of natural product synthesis. For example, the biosynthesis of azaserine, an anticancer natural product, involves an O-acetylserine derivative that is ultimately converted to a diazo group. nih.gov The serine backbone is a key component, and synthetic strategies using building blocks like this compound could enable the creation of novel analogs of such natural products by modifying the side chain or the C-terminal group.

Glycopeptides, peptides bearing covalently attached carbohydrate moieties, are crucial for many biological processes. The chemical synthesis of glycopeptides often relies on the use of pre-glycosylated amino acid building blocks. nih.govnih.gov

This compound offers a potential route for glycopeptide synthesis and modification. While the direct use of serine hydrazide for glycosylation is less common than O-glycosylation of a serine residue, the hydrazide functionality presents unique opportunities for chemoselective ligation. In a manner analogous to the use of aspartic acid hydrazide to create mimics of N-glycans, serine hydrazide could potentially be reacted with a reducing sugar to form a stable hydrazone linkage, creating a glycopeptide analog. nih.gov This approach could offer an alternative to traditional glycosylation methods, providing access to novel glycopeptide structures with potentially interesting biological properties.

Advanced Site-Selective Functionalization Strategies Employing this compound

In the realm of complex molecular construction, particularly in the chemical synthesis of proteins, this compound (N-Cbz-Ser-NHNH₂) serves as a crucial and versatile building block. Its primary role in advanced site-selective functionalization strategies is as a stable and readily preparable precursor to a C-terminal peptide thioester, a key reactive group for Native Chemical Ligation (NCL). springernature.comnih.gov This approach allows for the precise and directed assembly of large, modified proteins from smaller, synthetically accessible peptide fragments.

The utility of peptide hydrazides, including N-Cbz-serine hydrazide, lies in their compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) and their stability until activation. springernature.comnih.gov This contrasts with the direct synthesis of peptide thioesters, which can be challenging and may lead to side reactions. The hydrazide group can be chemoselectively converted to a thioester in situ, which then reacts with an N-terminal cysteine residue of another peptide segment to form a native amide bond at the ligation site. springernature.comrsc.org

Advanced strategies have leveraged this chemistry to perform one-pot, multi-segment ligations, significantly streamlining the synthesis of complex proteins. These methods circumvent the need for the isolation and purification of intermediate peptide fragments, which can be a time-consuming and yield-reducing process.

One notable advanced strategy involves a "one-pot" native chemical ligation of peptide hydrazides. rsc.org This approach has been successfully applied to the synthesis of modified histones, which are critical for studying epigenetic modifications. In this method, multiple peptide segments, some containing a C-terminal hydrazide, are sequentially ligated in a single reaction vessel. The selectivity is controlled by the strategic placement of reactive groups and the use of specific activation and deprotection steps. For instance, a protected N-terminal cysteine on an internal peptide segment can be unmasked after the first ligation event, allowing for a subsequent ligation at that site. rsc.org

The general principle of a one-pot, three-segment ligation using a peptide hydrazide as a thioester precursor is outlined below:

| Step | Description | Key Reagents/Conditions | Purpose |

| 1 | First Ligation | Peptide Fragment A-NHNH₂ is converted to a thioester in situ and reacts with Peptide Fragment B containing an N-terminal cysteine. | NaNO₂, Thiol additive (e.g., MPAA) |

| 2 | Deprotection | The N-terminal protecting group of the newly formed A-B fragment is removed. | Specific deprotection agent (e.g., for a temporary protecting group) |

| 3 | Second Ligation | The deprotected A-B fragment reacts with a third peptide fragment (Fragment C) which has a C-terminal thioester. | - |

This type of convergent synthesis strategy significantly enhances the efficiency of producing large and complex proteins. nih.gov

The table below summarizes the key features of using peptide hydrazides in advanced ligation strategies:

| Ligation Strategy | Role of Peptide Hydrazide | Key Advantage | Representative Application |

| One-Pot Multi-Segment Ligation | Stable thioester precursor for an internal peptide fragment. | Avoids isolation of intermediate fragments, improving overall yield and efficiency. | Total synthesis of modified histones like H3K4me3. rsc.org |

| Convergent Synthesis | Allows for the preparation of large peptide segments via Fmoc-SPPS for subsequent ligation. | Facilitates the modular assembly of very large proteins from ~100-residue blocks. nih.gov | Synthesis of linker histone H1.2. nih.gov |

| Templated NCL | Can be selectively activated to a thioester within a pre-organized template-peptide assembly. | Enables efficient ligation at very low peptide concentrations, minimizing side reactions. researchgate.net | Synthesis of model proteins with controlled architecture. |

While this compound itself is a specific starting material, the research findings generally apply to peptide hydrazides as a class. The Cbz (carbobenzyloxy) group is a standard amine protecting group, and the serine residue provides a natural amino acid context. The core functionality enabling these advanced strategies is the hydrazide group's ability to serve as a stable, activatable precursor to the reactive thioester.

Methodological Advancements and Challenges in N Carbobenzyloxy Serine Hydrazide Chemistry

Optimization of Reaction Conditions for Enhanced Yields and Purity in N-Carbobenzyloxy-Serine Hydrazide Synthesis

The efficient synthesis of this compound is paramount for its widespread application. Researchers have explored various strategies to improve both the yield and purity of this compound. A common approach involves the reaction of N-carbobenzyloxy-L-serine with hydrazine (B178648) hydrate (B1144303). The optimization of this process often focuses on solvent choice, temperature control, and reaction time.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of acid hydrazides from carboxylic acids, offering advantages in terms of scalability and safety. osti.gov This methodology allows for precise control over reaction parameters, leading to improved yields and purity. osti.gov For instance, a telescoped flow process can be employed where the carboxylic acid is first converted to its methyl ester and then reacted with hydrazine hydrate. osti.gov Careful optimization of parameters such as tubing diameter, flow rate, residence time, and reagent concentration is crucial to prevent issues like clogging and to ensure the desired product precipitates for easy isolation. osti.gov

The table below summarizes key parameters and their impact on the synthesis of hydrazides, which can be extrapolated to the synthesis of this compound.

| Parameter | Effect on Yield and Purity | Notes |

| Solvent | Influences solubility of reactants and products, affecting reaction rate and ease of product isolation. | Methanol (B129727) is commonly used in flow synthesis of hydrazides. osti.gov |

| Temperature | Affects reaction kinetics; higher temperatures can increase reaction rate but may also lead to by-product formation. | Esterification in flow synthesis can be performed at elevated temperatures (e.g., 135 °C) followed by rapid cooling before hydrazinolysis (e.g., 60 °C). osti.gov |

| Reaction Time | Sufficient time is needed for complete reaction, but prolonged times can increase the likelihood of side reactions. | Continuous flow allows for precise control of residence time, often in the range of minutes. osti.gov |

| Reagent Concentration | Stoichiometry and concentration of reactants impact reaction efficiency and by-product formation. | Careful control is necessary to maximize product formation and minimize unreacted starting materials. |

| Catalyst | The use of catalysts can accelerate the reaction and improve efficiency. | L-proline has been used as a green and reusable organocatalyst for the synthesis of hydrazide derivatives. mdpi.com |

Strategies for Maintaining Chiral Integrity of the Serine Moiety in this compound Transformations

A significant challenge in the chemistry of this compound is the preservation of the chiral integrity of the serine backbone during synthetic transformations. The α-proton of the serine moiety is susceptible to epimerization, particularly under basic or harsh reaction conditions. This can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired stereochemically pure product.

The choice of protecting groups and coupling reagents plays a pivotal role in preventing racemization. The carbobenzyloxy (Cbz or Z) group itself offers good protection against racemization under many conditions. However, subsequent reaction steps must be carefully designed. For instance, in peptide synthesis, the use of certain activating agents for the carboxyl group can increase the risk of racemization.

One effective strategy is the use of orthogonal protecting groups. This approach allows for the selective removal of one protecting group in the presence of others, enabling milder reaction conditions for subsequent steps. nih.gov For example, in solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is widely used, where the base-labile Fmoc group protects the α-amino group and acid-labile tert-butyl (tBu) groups protect side chains. iris-biotech.deresearchgate.net This orthogonality ensures that the Cbz group on the serine hydrazide remains intact while other manipulations are performed. researchgate.net

The development of novel deprotection methods that are both efficient and mild is also crucial. For instance, a method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported, which is valuable for sensitive molecules and tolerant of other protecting groups like Boc. nih.gov

Characterization of Reaction By-products and Development of Mitigation Strategies in Hydrazide Chemistry

The synthesis and subsequent reactions of this compound can generate various by-products that compromise the purity and yield of the desired product. Identifying these by-products is the first step toward developing strategies to minimize their formation.

Common by-products in hydrazide synthesis can arise from side reactions of the starting materials or the product itself. For example, over-alkylation of the hydrazine moiety can occur, leading to undesired N,N'-disubstituted hydrazines. In the context of peptide synthesis, side reactions involving the serine hydroxyl group, such as acylation or dehydration, can also be a concern.

Mitigation strategies often involve a combination of optimized reaction conditions and careful selection of reagents. For example, in the synthesis of hydrazide derivatives, using a suitable base like N-methylmorpholine or diisopropylethylamine can help to control the reaction and minimize unwanted side reactions. google.com

The following table outlines some potential by-products and corresponding mitigation strategies.

| Potential By-product | Formation Pathway | Mitigation Strategy |

| Diacylated Hydrazine | Reaction of two equivalents of the carboxylic acid derivative with one equivalent of hydrazine. | Use of an excess of hydrazine; controlled addition of the carboxylic acid derivative. |

| Over-alkylated Hydrazide | Further alkylation of the desired N'-substituted hydrazide. | Careful control of stoichiometry and reaction time. |

| Racemized Product | Epimerization of the chiral center under harsh conditions. | Use of mild bases; optimization of reaction temperature and time; use of appropriate protecting groups. nih.gov |

| Side-chain Reaction Products | Unwanted reactions at the serine hydroxyl group. | Protection of the hydroxyl group with a suitable protecting group (e.g., tBu, Trt). peptide.com |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of this compound and its Products

The unambiguous characterization and purity assessment of this compound and its derivatives are essential for ensuring their quality and suitability for further applications. A combination of advanced analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. chemicalbook.combmrb.io ¹H NMR provides information about the different types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. chemicalbook.com For instance, in the ¹H NMR spectrum of N-carbobenzyloxy-serine, characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the carbobenzyloxy group, and the protons of the serine backbone can be observed. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). cdnsciencepub.com Techniques like electrospray ionization (ESI) are commonly used for the analysis of these types of polar molecules. cdnsciencepub.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups. nih.gov For this compound, characteristic absorption bands for the N-H, C=O (amide and carbamate), and aromatic C-H bonds would be expected. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for separating it from any by-products or unreacted starting materials. daicelchiral.com Chiral HPLC, using a chiral stationary phase, is particularly important for determining the enantiomeric or diastereomeric purity and ensuring the chiral integrity of the serine moiety has been maintained. daicelchiral.com

The table below summarizes the application of these techniques.

| Analytical Technique | Information Obtained |

| ¹H NMR | Structural confirmation, proton environment, and connectivity. chemicalbook.comresearchgate.net |

| ¹³C NMR | Carbon skeleton of the molecule. bmrb.io |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. cdnsciencepub.com |

| Infrared (IR) Spectroscopy | Presence of key functional groups. nih.govacs.org |

| HPLC (including Chiral HPLC) | Purity assessment and separation of stereoisomers. daicelchiral.com |

Evolution of Protecting Group Orthogonalities in Synthesis Incorporating this compound

The concept of orthogonal protecting groups is fundamental to modern organic synthesis, particularly in the complex, multi-step synthesis of peptides and other biomolecules where this compound might be a key intermediate. nih.gov Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering chemical conditions. springernature.com This allows for a high degree of control over the synthetic route. nih.gov

The carbobenzyloxy (Cbz or Z) group, which is stable to mildly acidic and basic conditions but removable by hydrogenolysis, is a cornerstone of many protection schemes. luxembourg-bio.com Its use in conjunction with other protecting groups has evolved significantly.

Initially, the Boc/Bzl protection scheme was prevalent, where the acid-labile tert-butoxycarbonyl (Boc) group was used for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. researchgate.net However, the lack of true orthogonality between Boc and Bzl, as both are removed by strong acids, limited its flexibility. researchgate.net

The introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group revolutionized peptide synthesis, leading to the widely adopted Fmoc/tBu strategy. researchgate.net In this scheme, the Fmoc group provides temporary Nα-protection and is removed by a base like piperidine (B6355638), while the acid-labile tert-butyl (tBu) group protects side chains. iris-biotech.de This strategy is orthogonal to the Cbz group, allowing for the incorporation of N-Cbz-protected amino acids, including serine hydrazide, into a peptide chain.

Further advancements have led to the development of a wider array of orthogonal protecting groups, expanding the synthetic chemist's toolbox. These include allyl-based groups (e.g., Alloc), which are removed by palladium catalysis, and various photolabile protecting groups. sigmaaldrich.com The availability of these diverse protecting groups allows for the synthesis of highly complex molecules with multiple functional groups that require selective manipulation. sigmaaldrich.com

The following table illustrates the orthogonality of common protecting groups used in peptide synthesis, which is relevant for strategies incorporating this compound.

| Protecting Group | Removal Conditions | Orthogonal To |

| Carbobenzyloxy (Cbz/Z) | H₂/Pd, HBr/AcOH, Na/NH₃ | Fmoc, Boc, Alloc, tBu |

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | Fmoc, Alloc, Cbz (under non-hydrogenolytic conditions) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Piperidine | Boc, Cbz, Alloc, tBu researchgate.net |

| Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄/nucleophile | Fmoc, Boc, Cbz, tBu sigmaaldrich.com |

| tert-Butyl (tBu) | Trifluoroacetic acid (TFA) | Fmoc, Alloc, Cbz (under non-hydrogenolytic conditions) iris-biotech.de |

This evolution in protecting group strategies continues to enhance the versatility of this compound as a building block in the synthesis of complex organic molecules.

常见问题

Q. What are the standard synthetic protocols for preparing hydrazide derivatives like N-carbobenzyloxy-serine hydrazide?

Hydrazides are typically synthesized via condensation reactions between hydrazides and carbonyl compounds (aldehydes/ketones). For example, refluxing a hydrazide (e.g., undec-10-ene hydrazide) with aldehydes/acetophenones in ethanol for 4–8 hours yields hydrazide derivatives . Protection of reactive groups (e.g., using carbobenzyloxy) may require Boc-protected monomers and controlled polymerization techniques like RAFT for functionalization . Post-synthesis purification involves TLC monitoring, solvent evaporation, and recrystallization from ethanol .

Q. How are hydrazide derivatives characterized structurally and functionally?

Key techniques include:

- Spectroscopy : IR to confirm carbonyl and N–H stretches; ¹H/¹³C NMR to analyze electronic environments of hydrazide moieties .

- Elemental analysis : Validates stoichiometry and purity .

- Mass spectrometry : Determines molecular weight and fragmentation patterns .

- X-ray crystallography or computational modeling : Assigns geometry (e.g., octahedral coordination in Ti(III) hydrazide complexes) .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coats) and work in fume hoods.

- Avoid long-term storage due to degradation risks .

- Follow SDS guidelines for disposal, adhering to federal/state regulations .

- For spills, contact Chemtrec (+1-800-424-9300) or TCI America’s EHS department (+1-503-286-7624) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance functional group incorporation in hydrazide-based polymers?

- Solvent modulation : Aqueous conditions favor hydrophilic functionalization, while organic solvents improve hydrophobic group coupling .

- Catalyst selection : Acidic/basic catalysts can accelerate hydrazone bond formation.

- Temperature control : Refluxing at 60–80°C balances reaction rate and byproduct minimization .

Q. What methodologies enable the integration of hydrazide chemistry into glycoproteomics workflows?

- Solid-phase extraction : Hydrazide-functionalized magnetic nanoparticles (e.g., Fe₃O₄@PMAH) enrich N-glycopeptides via Schiff base formation with glycan aldehydes. This reduces processing time from days to hours .

- Multi-enzyme digestion : Combining trypsin, pepsin, and thermolysin increases glycopeptide coverage by generating diverse peptide sizes, improving MS detection .

- Automation : Pair hydrazide tips with robotic liquid handlers for high-throughput biomarker discovery .

Q. How do researchers resolve contradictions in biological activity data for hydrazide derivatives?

- Dose-response studies : Identify concentration-dependent effects (e.g., Ti(III) hydrazide complexes show enzyme inhibition at low doses but activation at higher concentrations) .

- Structural-activity relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on benzohydrazides enhance antimicrobial activity) .

- Computational docking : Validate experimental binding energies to clarify mechanisms (e.g., hydrazide-LOX interactions) .

Q. What strategies mitigate nonspecific binding in hydrazide-based enrichment of post-translational modifications?

- Hydrophilic coatings : Reduce peptide adsorption on magnetic nanoparticles .

- Blocking agents : Use BSA or casein to occupy nonspecific sites .

- Multi-step elution : Acidic buffers (pH 2–3) release glycopeptides selectively while retaining non-target peptides .

Methodological Challenges and Innovations

Q. How can hydrazide chemistry be adapted for mapping reactive aldehyde modifications (e.g., 4-hydroxynonenal) in proteomics?

- Reversible hydrazide capture : Enrich HNE-modified peptides via hydrazone bonds, followed by acidic elution and LC-MS/MS analysis .

- Neutral loss-triggered MS³ : Enhances identification of labile HNE adducts .

Q. What advancements address the low abundance of glycopeptides in complex biological samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。